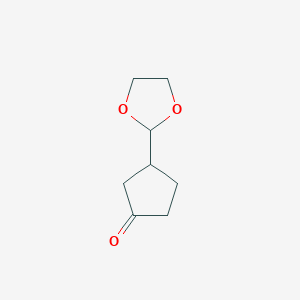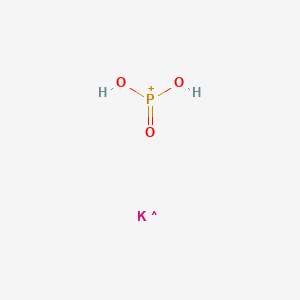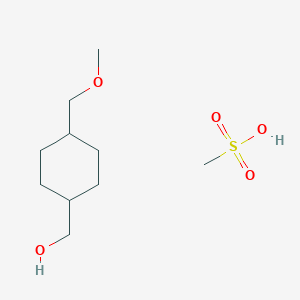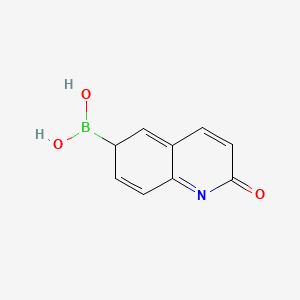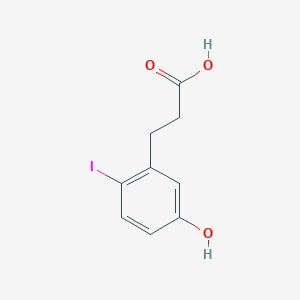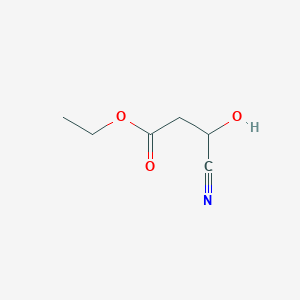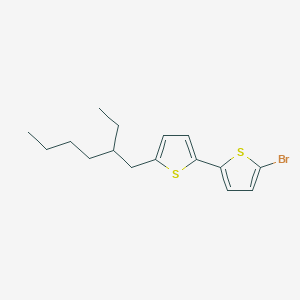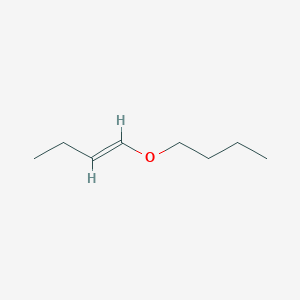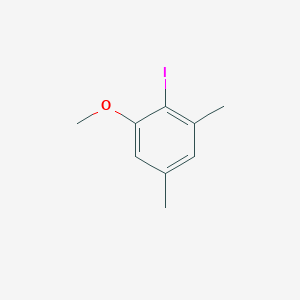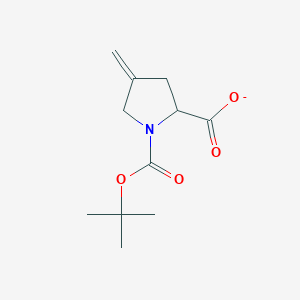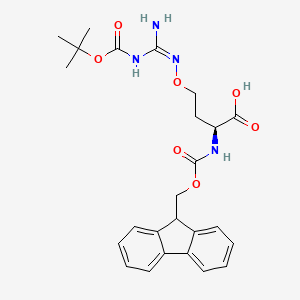
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is a synthetic derivative of the amino acid canavanine. This compound is characterized by the presence of two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine typically involves the reaction of L-canavanine with 9-fluorenylmethylchloroformate (Fmoc-Cl) and tert-butyloxycarbonyl chloride (Boc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid canavanine and its various substituted derivatives, depending on the reagents used in the reactions.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the protective groups help in the stepwise assembly of the peptide chain.
Drug Delivery: The compound’s ability to form stable nanoparticles makes it suitable for drug delivery applications, particularly in targeting cancer cells.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids.
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine involves the selective protection and deprotection of the amino and carboxyl groups. The Fmoc and Boc groups protect these functional groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid canavanine can interact with biological targets, such as enzymes and receptors, mimicking the behavior of natural amino acids .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-canavanine
- N-t-butyloxycarbonyl-L-canavanine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-tryptophan
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-t-butyloxycarbonyl-L-canavanine is unique due to the presence of both Fmoc and Boc protective groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control over the synthesis process and reduces the risk of side reactions .
Properties
Molecular Formula |
C25H30N4O7 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S)-4-[(Z)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 |
InChI Key |
LVXQFUWRYAPEFA-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N\OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


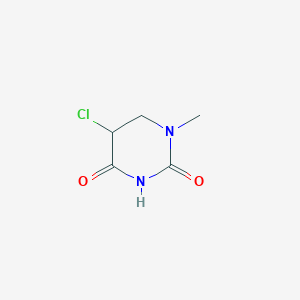
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)
